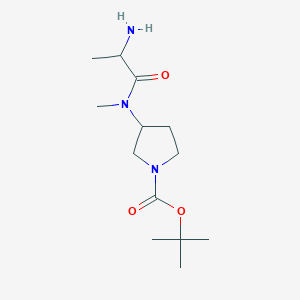
Azido-PEG3-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG3-Br is a compound that features an azide group, a polyethylene glycol (PEG) spacer, and a bromine atom. The PEG spacer increases the solubility of the compound in aqueous media, making it highly versatile for various chemical reactions and applications. The azide group is reactive and can participate in click chemistry, while the bromine atom can be involved in substitution reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azido-PEG3-Br can be synthesized through a multi-step process involving the introduction of the azide group and the bromine atom into the PEG chain. One common method involves the reaction of PEG with sodium azide to introduce the azide group, followed by the reaction with a brominating agent to introduce the bromine atom. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG3-Br undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Click Chemistry: The azide group can react with alkynes in the presence of a copper catalyst to form stable triazole linkages
Reduction Reactions: The azide group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents like DMF or DMSO.
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Reduction Reactions: Reducing agents such as triphenylphosphine or lithium aluminum hydride can be used to convert the azide group to an amine
Major Products
Substitution Reactions: The major products are PEG derivatives with different functional groups replacing the bromine atom.
Click Chemistry: The major products are triazole-linked compounds.
Reduction Reactions: The major product is the amine-PEG derivative
Wissenschaftliche Forschungsanwendungen
Azido-PEG3-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of new materials, such as hydrogels and nanomaterials .
Wirkmechanismus
The mechanism of action of Azido-PEG3-Br involves its reactive azide and bromine groups. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it useful for bioconjugation and material science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG3-Amine: Contains an azide group and an amine group, making it useful for bioconjugation and click chemistry
Azido-PEG3-Maleimide: Features an azide group and a maleimide group, commonly used for protein labeling and crosslinking
Azido-PEG3-Biotin: Contains an azide group and a biotin moiety, used for affinity purification and labeling.
Uniqueness
Azido-PEG3-Br is unique due to the presence of the bromine atom, which allows for additional substitution reactions that are not possible with other azido-PEG compounds. This makes it a versatile tool for the synthesis of a wide range of functionalized PEG derivatives .
Eigenschaften
Molekularformel |
C8H17BrN3O3+ |
|---|---|
Molekulargewicht |
283.14 g/mol |
IUPAC-Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C8H17BrN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h10H,1-8H2/q+1 |
InChI-Schlüssel |
BZBHLVKWLOILHE-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCBr)N=[N+]=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


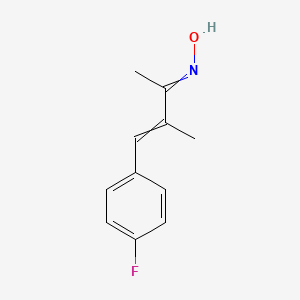
![(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14794452.png)
![spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one](/img/structure/B14794466.png)

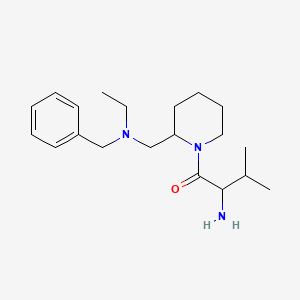
![methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate](/img/structure/B14794490.png)
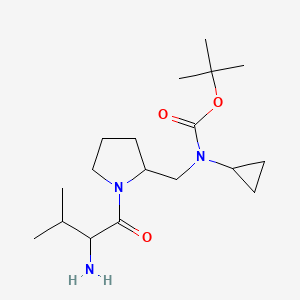
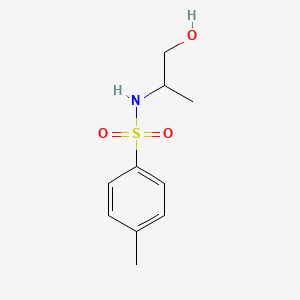
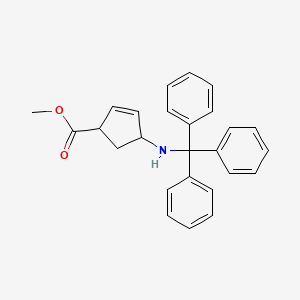
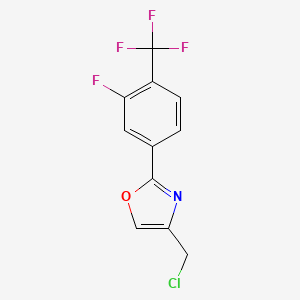
![(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14794505.png)
![5-[2-[(7aR)-1-[1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14794508.png)
![N-(1-(5-Methylpyridin-2-yl)-3-(piperazin-1-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14794519.png)
